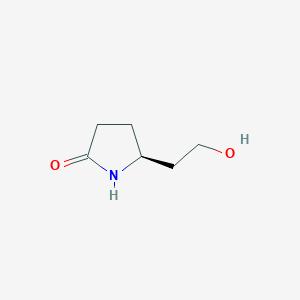

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-” is a chemical compound that has garnered attention in scientific research due to its unique physical and chemical properties. It has a molecular weight of 129.16 g/mol . The IUPAC name for this compound is (5S)-5-(2-hydroxyethyl)-2-pyrrolidinone .

Molecular Structure Analysis

The linear formula of “2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-” is C6H11NO2 . The InChI code for this compound is 1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 .Physical and Chemical Properties Analysis

“2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-” is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Characterization

A new class of chiral pyrrolidinone, including "2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-," has been synthesized, showcasing the compound's versatility as a building block in asymmetric synthesis. This synthesis process allows for the introduction of various substituents, enhancing the compound's utility in creating biologically and pharmaceutically active compounds (V. Jeyachandran, 2021).

Moreover, methods have been developed for the highly diastereoselective synthesis of "2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-" derivatives, demonstrating the compound's role in the asymmetric synthesis of hydroxylated pyrrolidine alkaloids (Xiaoping Zhou et al., 2008).

Biological Activities and Applications

The compound and its derivatives have been assessed for glycosidase inhibitory activities, with some derivatives showing good and selective inhibition of alpha-mannosidase. This highlights its potential in developing treatments for disorders related to enzyme malfunction (F. Popowycz et al., 2004).

Material Science and Organic Synthesis

In material science, pyrrolidinones, including "2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-," serve as precursors in the synthesis of polymers and conductive materials. Their structural flexibility and functionalizability make them integral in developing new materials with desirable properties (L. R. Anderson & Kou-Chang Liu, 2000).

Pharmaceutical Synthesis

"2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-" is also pivotal in pharmaceutical synthesis, where it is utilized in creating complex molecular architectures found in natural products and drugs. This includes its use as a chiral auxiliary or building block in synthesizing various pharmacologically active compounds (P. F. Keusenkothen & Michael B. Smith, 1992).

Properties

IUPAC Name |

(5S)-5-(2-hydroxyethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479071 |

Source

|

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808172-50-1 |

Source

|

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)